

Application Notes: The Use of Trichophyton in the Diagnosis of Fungal Sensitization

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Compound of Interest

Compound Name: *Trichophyton*

Cat. No.: B1171656

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Introduction

Trichophyton, a genus of fungi, is a common cause of dermatophytosis (e.g., athlete's foot, ringworm) in humans.[1][2] Beyond superficial infections, antigens derived from Trichophyton can elicit distinct immunological responses, namely immediate (Type I) and delayed-type (Type IV) hypersensitivity.[1][3] The diagnosis of sensitization to Trichophyton is crucial, as it has been implicated in the pathogenesis of allergic diseases such as asthma, rhinitis, and urticaria. [3] **Trichophyton**, an extract derived from Trichophyton species (commonly T. mentagrophytes and T. rubrum), is a key diagnostic tool used in both in vivo and in vitro assays to identify individuals with fungal sensitization.[4]

Key Allergic Responses to Trichophyton

Antigens from Trichophyton can induce two primary types of hypersensitivity reactions:

- Immediate Hypersensitivity (IH) / Type I Reaction: This is an IgE-mediated response that occurs within 15-20 minutes of exposure to the antigen.[3][4] It is characterized by a wheal and flare reaction at the site of antigen introduction.[3] This reaction is associated with the presence of specific IgE antibodies and is often observed in individuals with chronic dermatophytosis and atopic conditions.[1][3] The inflammatory response is triggered by the release of histamine and other mediators from mast cells.[4]
- Delayed-Type Hypersensitivity (DTH) / Type IV Reaction: This is a cell-mediated immune response, primarily driven by T-lymphocytes.[4][5] The reaction manifests as erythema and

induration that typically peaks 24 to 48 hours after antigen exposure.[4] DTH is generally associated with an acute, inflammatory fungal infection that often resolves, suggesting a protective immune response.[1]

A dual response, where an initial wheal and flare is followed by a delayed reaction, can also occur.[3]

Identified Allergenic Components of Trichophyton

Several proteins from Trichophyton have been identified as major allergens that trigger these immune responses. The ability of the same antigen to elicit either IH or DTH in different individuals is a unique feature of Trichophyton allergens.[3]

- Tri t 1: A 30-kDa protein from *T. tonsurans* that is a major allergen associated with immediate hypersensitivity (IH) responses.[3]
- Tri r 2: A serine protease from *T. rubrum* that is capable of eliciting both immediate (IH) and delayed-type (DTH) hypersensitivity reactions.[1][6]
- Tri r 4: A dipeptidyl-peptidase from *T. rubrum* that has also been identified as an allergen.[1][6]
- Protein IV: A defined protein that has been shown to be associated with both DH and IH skin reactions, which are characterized by distinct serologic responses.[5]

Diagnostic Applications of Trichophytin

Diagnosis of Trichophyton sensitization involves a combination of patient history, clinical findings, and confirmatory in vivo and in vitro tests.[7]

In Vivo Diagnosis: Intradermal Skin Testing

Intradermal testing with **Trichophytin** extract is a primary method for identifying Type I hypersensitivity.[4][8] It directly assesses the patient's physiological response to the fungal antigens.

In Vitro Diagnosis

In vitro assays offer a quantitative and safe alternative to skin testing, particularly for patients who cannot undergo in vivo tests (e.g., those with extensive eczema or on antihistamine therapy).[9]

- **Specific IgE (sIgE) Immunoassay:** This blood test measures the level of circulating IgE antibodies specific to Trichophyton allergens (e.g., T. rubrum, m205).[10][11] A positive result indicates sensitization to the allergen.[10] The most common methodology is a fluorescent enzyme immunoassay.[11][12]
- **Lymphocyte Transformation Test (LTT):** The LTT is an in vitro method to detect specific cellular (T-cell mediated) sensitization, which is indicative of a Type IV hypersensitivity.[13][14] The test measures the proliferation of lymphocytes from a patient's blood sample after being exposed to **Trichophytin** antigens.[13][15]

Quantitative Data Summary

The following tables summarize quantitative data related to **Trichophytin** diagnostic tests.

Table 1: **Trichophytin** Skin Test Positivity in Different Patient Groups

Patient Group	Number of Subjects (n)	Skin Test Positivity Rate (%)	Reference
Non-allergic asthma with tinea	19	63.1%	[16][17]
Allergic asthma with tinea	15	46.7%	[16][17]
Tinea without asthma	17	47.1%	[16][17]
Asthma without tinea	22	4.4%	[16][17]

| Healthy controls | 13 | 7.7% |[16][17] |

Table 2: Classification of Allergen-Specific IgE (sIgE) Levels (ImmunoCAP/FEIA)

Class	Concentration (kU/L)	Level of Allergen Specific IgE Antibody	Reference
0	<0.10	Undetectable	[11]
0/1	0.10-0.34	Very Low Level	[11]
1	0.35-0.69	Low Level	[11]
2	0.70-3.49	Moderate Level	[11][12]
3	3.50-17.4	High Level	[11]
4	17.5-49.9	Very High Level	[11]
5	50-100	Very High Level	[11]
6	>100	Very High Level	[11]

Note: Concentrations of 0.70 kU/L or more (Class 2 and above) are typically flagged as abnormally high.[12]

Experimental Protocols

Protocol 1: Intradermal Skin Test with Trichophytin

1. Objective: To assess for immediate (Type I) and delayed-type (Type IV) hypersensitivity to Trichophyton antigens in vivo.

2. Materials:

- Sterile **Trichophytin** extract for diagnostic skin testing (e.g., 1:500 w/v, derived from equal parts *T. mentagrophytes* and *T. rubrum*).[4]
- 1 mL sterile syringes with 27-gauge needles.
- Alcohol swabs.
- Ruler for measuring wheal and erythema.

- Positive control (Histamine) and Negative control (Saline).

- Emergency medical kit including epinephrine (1:1000).[18]

3. Patient Preparation:

- Obtain informed consent after evaluating the patient's allergic history and physical well-being.[8][19]
- Ensure the patient has discontinued antihistamines and other interfering medications.
- Inform the patient about potential local and systemic reactions.[4]

4. Procedure:

- Clean the skin on the volar surface of the forearm with an alcohol swab and allow it to dry completely.[8]
- Using a sterile syringe, draw up 0.1 mL of the **Trichophyton** extract.[4][18]
- Inject the 0.1 mL of extract as superficially as possible into the skin, creating a distinct bleb of approximately 5 mm in diameter.[4][18]
- Administer positive and negative controls at separate sites.
- Observe the patient for at least 20 minutes post-injection for any systemic adverse reactions.
[4][18]

5. Interpretation of Results:

- Immediate Hypersensitivity (15-20 minutes):
 - Examine the injection site after 15-20 minutes.[4][19]
 - A positive reaction is characterized by a wheal and flare (erythema).[4]
 - Measure the diameter of the wheal and erythema in millimeters (mm). Results can be scored on a scale (e.g., 1+ to 4+).[18][19]

- Delayed-Type Hypersensitivity (24-48 hours):
 - Examine the injection site again after 24-48 hours.[\[4\]](#)
 - A positive DTH reaction is characterized by erythema and induration.[\[4\]](#)
 - Record the diameter of the induration in millimeters (mm).[\[18\]](#)[\[19\]](#)

Protocol 2: In Vitro Specific IgE (sIgE) Immunoassay for *Trichophyton rubrum*

1. Objective: To quantitatively measure the concentration of IgE antibodies specific to *Trichophyton rubrum* in a serum sample.

2. Materials:

- Serum sample from the patient (minimum 0.3-0.5 mL).[\[10\]](#)[\[11\]](#)
- Fluorescent Enzyme Immunoassay (FEIA) platform (e.g., ImmunoCAP).[\[11\]](#)[\[12\]](#)
- *Trichophyton rubrum* (m205) allergen solid phase.
- Enzyme-labeled anti-IgE antibodies.
- Fluorogenic substrate.
- Calibrators and controls.

3. Procedure (General Principle):

- Collect a blood sample in a serum separator tube.[\[11\]](#)
- Centrifuge the sample to separate the serum.[\[11\]](#)
- The patient's serum is incubated with the solid phase to which *T. rubrum* allergens are covalently bound. Specific IgE antibodies in the serum will bind to these allergens.

- After washing away unbound serum components, enzyme-labeled antibodies against IgE are added and allowed to bind to the specific IgE captured on the solid phase.
- After another washing step, a developing agent (fluorogenic substrate) is added.
- The fluorescence of the eluate is measured. The fluorescence intensity is directly proportional to the concentration of specific IgE in the serum.
- The concentration is calculated against a calibration curve and reported in kU/L.[\[11\]](#)

4. Interpretation of Results:

- Results are reported in classes from 0 to 6 based on the concentration of specific IgE (see Table 2).[\[11\]](#)
- A positive test (typically Class 1 or higher) indicates sensitization to *T. rubrum*.[\[12\]](#)
- The clinical relevance must be interpreted in conjunction with the patient's history and symptoms, as measurable IgE levels may exist in clinically insignificant sensitivities.[\[12\]](#)

Protocol 3: Lymphocyte Transformation Test (LTT) for Trichophytin

1. Objective: To detect a specific cell-mediated (Type IV) immune response to **Trichophytin** antigens.

2. Materials:

- Heparinized venous blood from the patient.
- Density gradient centrifugation medium (e.g., Ficoll).
- Cell culture medium.
- **Trichophytin** antigen solution.
- Positive control (e.g., mitogen like Phytohaemagglutinin) and negative control (culture medium alone).

- 3H-thymidine (radiolabelled) or non-radioactive proliferation assay kit (e.g., BrdU).
- Beta counter (for 3H-thymidine) or spectrophotometer/flow cytometer.

3. Procedure:

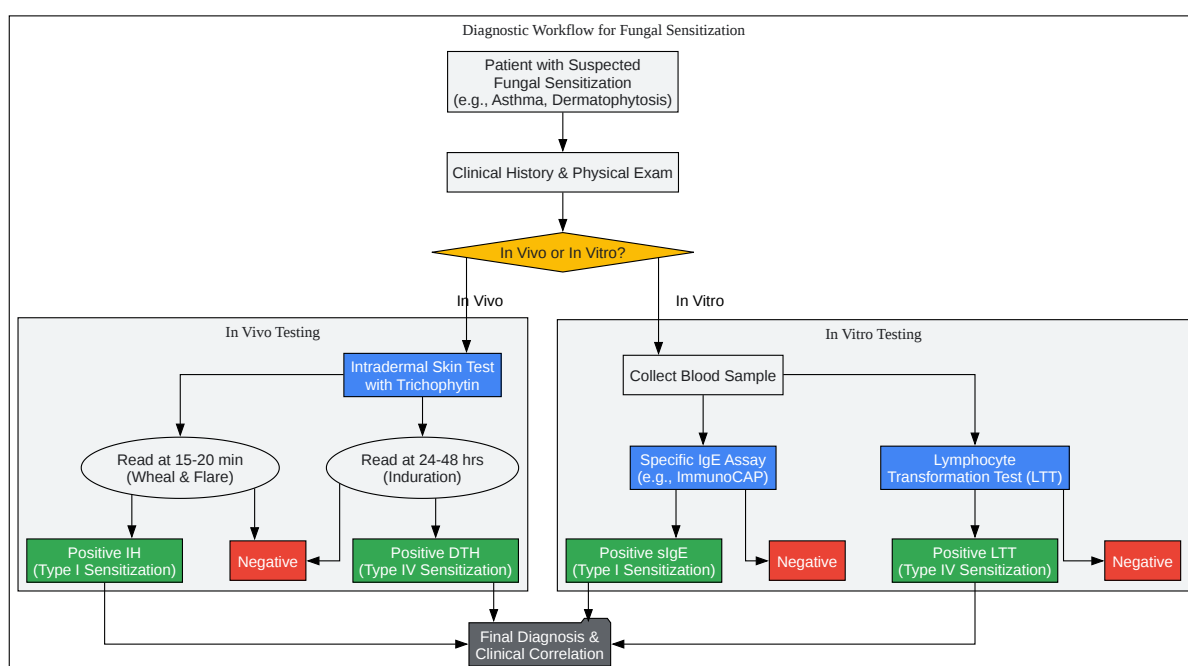
- Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, from the patient's heparinized blood sample using density gradient centrifugation.[\[13\]](#)[\[15\]](#)
- Wash the isolated cells several times.[\[15\]](#)
- Culture the cells in a suitable medium. Divide the cells into separate cultures:
 - Negative control (unstimulated).
 - Test condition (stimulated with **Trichophytin** antigen).
 - Positive control (stimulated with a mitogen).
- Incubate the cell cultures for 5 days to allow for antigen-specific lymphocytes to proliferate.[\[13\]](#)[\[15\]](#)
- On day 5, add a proliferation marker (e.g., 3H-thymidine) to the cultures and incubate for an additional 12-18 hours.[\[13\]](#)[\[15\]](#) During this time, the marker is incorporated into the DNA of dividing cells.
- Harvest the cells and quantify the amount of incorporated marker.

4. Interpretation of Results:

- The result is expressed as a Stimulation Index (SI).[\[15\]](#)
- $SI = (\text{Mean proliferation in antigen-stimulated culture}) / (\text{Mean proliferation in unstimulated culture})$
- An SI value greater than 3 is typically considered positive, indicating the presence of **Trichophytin**-specific memory T-cells in the patient's blood.[\[15\]](#)

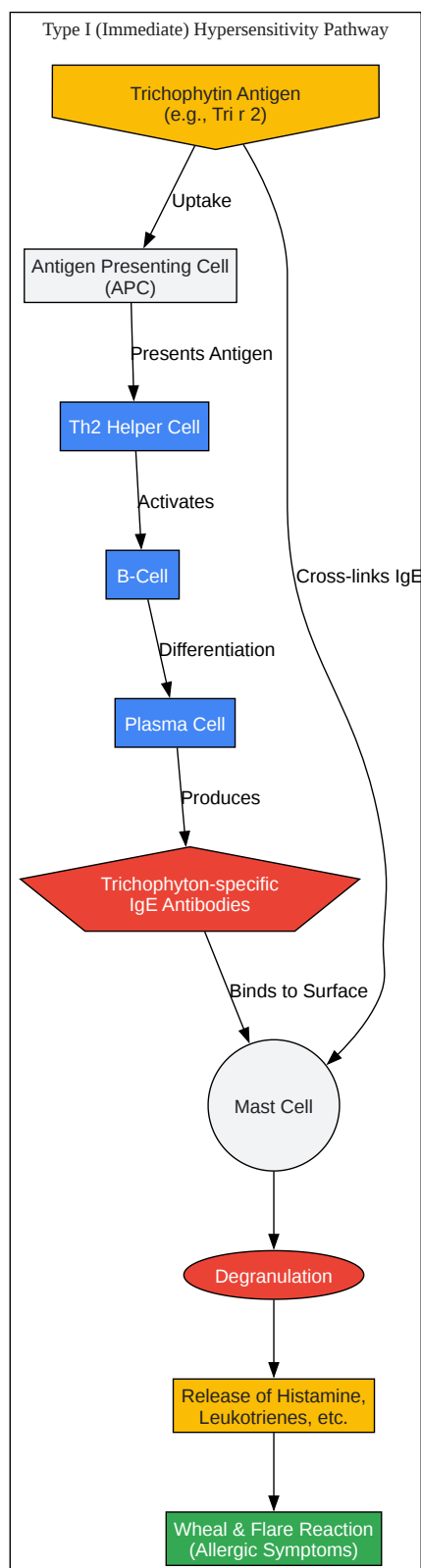
- An SI between 2 and 3 is considered borderline.[[15](#)]
- An SI below 2 is considered negative.[[15](#)]

Visualizations



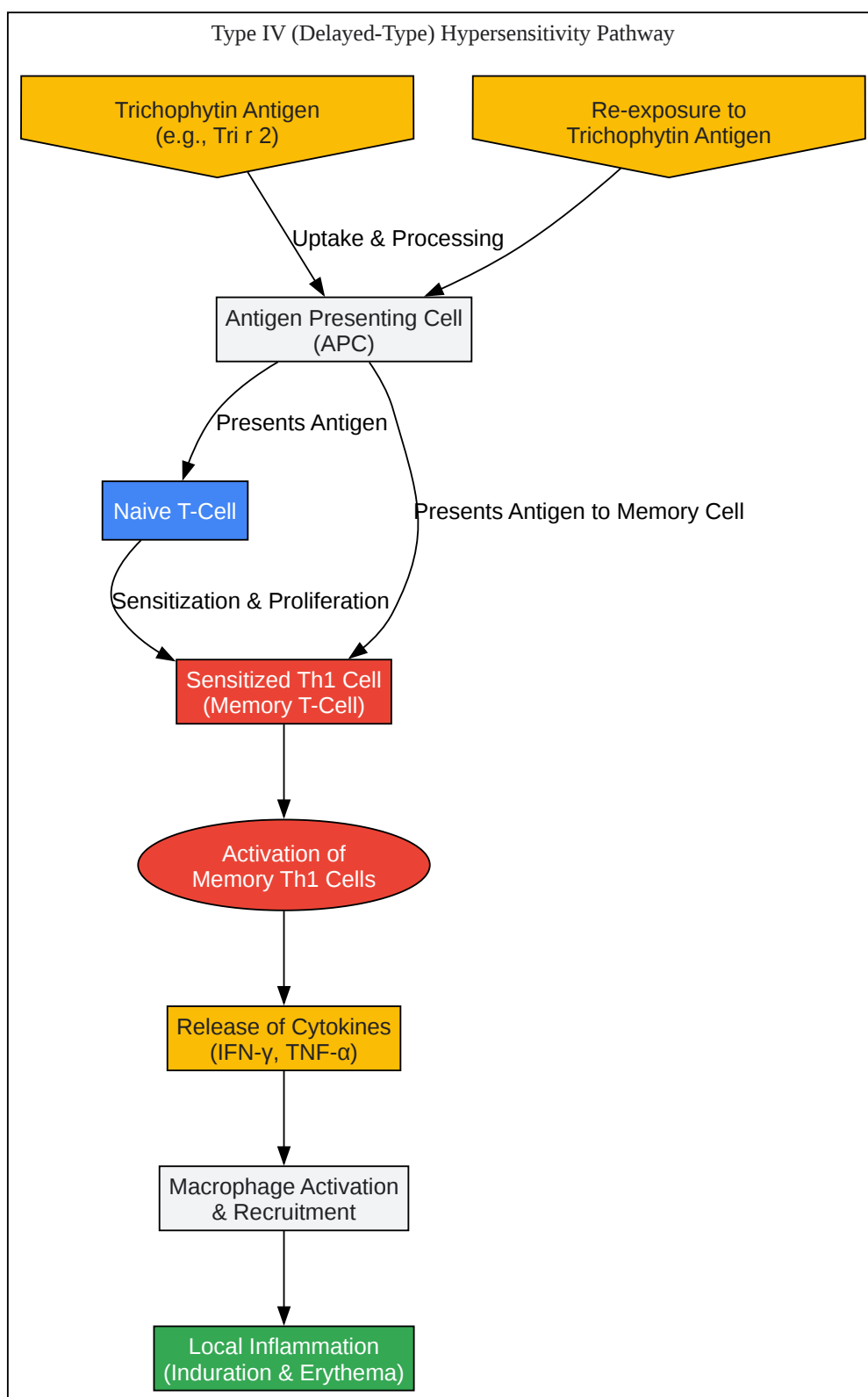
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Caption: Diagnostic workflow for **Trichophyton** fungal sensitization.



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Caption: Signaling pathway for Type I hypersensitivity to **Trichophytin**.



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Caption: Signaling pathway for Type IV hypersensitivity to **Trichophytin**.

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